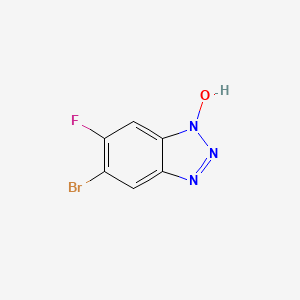

6-Bromo-5-fluoro-1h-benzotriazole 3-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFN3O |

|---|---|

Molecular Weight |

232.01 g/mol |

IUPAC Name |

5-bromo-6-fluoro-1-hydroxybenzotriazole |

InChI |

InChI=1S/C6H3BrFN3O/c7-3-1-5-6(2-4(3)8)11(12)10-9-5/h1-2,12H |

InChI Key |

XDYKBJRWJCEUAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)N(N=N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 5 Fluoro 1h Benzotriazole 3 Oxide and Analogues

Historical Evolution of Benzotriazole (B28993) N-Oxide Synthesis

The journey into the synthesis of benzotriazole N-oxides is built upon the foundational methods developed for the parent benzotriazole ring system. Historically, the most common method for synthesizing benzotriazoles involves the cyclocondensation of o-phenylenediamines with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of an acid like acetic acid. ijariie.comgsconlinepress.com This reaction proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring. ijariie.comresearchgate.net

The introduction of the N-oxide functionality came as a subsequent development. Early methods for the N-oxidation of heterocyclic compounds often relied on strong oxidizing agents. For instance, the oxidation of 1-(pyrid-2-yl)benzotriazole was found to yield an N-oxide, likely at the 3-position of the benzotriazole ring. researchgate.net Another historical approach involved the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene, which unexpectedly led to the formation of benzotriazole-N-oxides. researchgate.net The discovery of 2-phenylbenzotriazole-1-oxide dates back to 1899, highlighting the long history of this class of compounds. researchgate.net These early methods, while groundbreaking, often lacked the regioselectivity and functional group tolerance required for the synthesis of complex, polysubstituted analogues.

Contemporary Approaches for Constructing the 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide Scaffold

The synthesis of a specifically substituted compound like this compound requires a multi-step approach, leveraging modern synthetic organic chemistry. The existence of the unoxidized precursor, 6-bromo-5-fluoro-1H-benzotriazole, is confirmed. pol-aura.pl The general strategies can be categorized into the formation of the core benzotriazole N-oxide system and the subsequent functionalization.

Cyclization Reactions to Form Benzotriazole N-Oxide Systems

Modern cyclization methods offer greater control and versatility. One-pot syntheses are highly desirable for their efficiency. A general and mild approach to 1-hydroxy-1H-benzotriazoles involves the reaction of an appropriate ortho-halonitrobenzene with hydrazine (B178648) hydrate, followed by acidification. nih.gov For the target molecule, this would hypothetically start from a 1-bromo-2-fluoro-4-nitro-5-chlorobenzene derivative, which upon reaction with hydrazine would yield the corresponding 1-hydroxy-benzotriazole. Subsequent deoxygenation can then lead to the 1H-benzotriazole. nih.gov

Another powerful strategy is the diazotization and intramolecular cyclization of 1,2-aryldiamines. researchgate.net This method has been shown to be tolerant of a wide range of functional groups. A plausible route to 6-bromo-5-fluoro-1H-benzotriazole would involve the synthesis of 4-bromo-5-fluoro-1,2-phenylenediamine as a key intermediate. Diazotization of this diamine would then lead to the desired benzotriazole core.

The table below summarizes reaction conditions for the synthesis of substituted benzotriazoles based on analogous reactions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| o-phenylenediamine (B120857) | Sodium nitrite, glacial acetic acid, water, 15°C to 85°C | Benzotriazole | ~67% | ijariie.com |

| 1,2-aryldiamines | Polymer-supported nitrite reagent, p-tosic acid, mild conditions | N-unsubstituted benzotriazoles | Not specified | researchgate.net |

| ortho-chloronitrobenzenes | Hydrazine hydrate, EtOH, reflux; then Na2CO3, then HCl | 1-hydroxy-1H-benzotriazoles | Not specified | nih.gov |

| N-alkyl-o-phenylenediamines | Sodium nitrite, acetic acid, intramolecular cyclization | N1-alkyl benzotriazoles | High | tsijournals.com |

Functionalization and Derivatization Strategies on Pre-formed Benzotriazole N-Oxides

Once the benzotriazole N-oxide core is formed, or the parent benzotriazole, further functionalization can be achieved. Halogenation of a pre-formed benzotriazole ring is a viable strategy. For instance, 1-chlorobenzotriazole (B28376) can be converted to 1-bromo- and 1-iodo-benzotriazoles. rsc.org

The N-oxidation of a pre-existing benzotriazole is a direct method to obtain the N-oxide. The oxidation of 1-(pyrid-2-yl)benzotriazole gives a 3-N-oxide. researchgate.net It is plausible that 6-bromo-5-fluoro-1H-benzotriazole could be oxidized to its 3-oxide derivative using appropriate oxidizing agents. The challenge lies in controlling the regioselectivity of the oxidation.

The following table outlines general functionalization reactions on benzotriazole systems.

| Substrate | Reagents and Conditions | Product | Reference |

| 1H-Benzotriazole | Concentrated nitric acid, sulfuric acid, ambient temperature | 4-Nitro-1H-benzotriazole | ijariie.com |

| 1-chlorobenzotriazole | Bromine or Iodine | 1-Bromo- or 1-Iodo-benzotriazole | rsc.org |

| 1-(pyrid-2-yl)benzotriazole | Oxidation | 1-(pyrid-2-yl)benzotriazole 3-oxide | researchgate.net |

| 1-hydroxy-1H-benzotriazoles | Bis(pinacolato)diboron (B136004) (B2pin2), Et3N, MeCN, 50°C | 1H-Benzotriazoles | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of benzotriazole derivatives is an area of active research. ijariie.com The use of less hazardous reagents and solvent-free conditions are key aspects. For instance, the N-alkylation of benzotriazole has been achieved using a basic ionic liquid as a catalyst under solvent-free conditions, offering a more environmentally friendly alternative to traditional methods that use volatile organic solvents. ijariie.com While a specific green synthesis for this compound has not been reported, the principles of minimizing waste, using catalytic reagents, and choosing safer solvents can be applied to its synthetic design. One-pot syntheses, such as the intramolecular cyclization of N-alkyl-o-phenylenediamines, also contribute to a greener process by reducing the number of workup and purification steps. tsijournals.com

Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Benzotriazole N-Oxides

Regioselectivity is a critical consideration in the synthesis of polysubstituted benzotriazoles and their N-oxides. The position of the substituents on the benzene (B151609) ring can direct the outcome of subsequent reactions. In the case of 6-bromo-5-fluoro-1H-benzotriazole, the electronic properties of the bromo and fluoro substituents will influence the N-oxidation step. Both halogens are deactivating but ortho-, para-directing for electrophilic substitution. However, N-oxidation is a reaction at the heteroatom and the regioselectivity will be governed by the relative electron density of the nitrogen atoms in the triazole ring.

The formation of N1 and N2 isomers is a common issue in the alkylation of benzotriazoles. The use of specific catalysts and reaction conditions can favor the formation of one regioisomer over the other. For example, the reaction of o-phenylenediamine with alkyl halides can be controlled to produce N1-alkyl benzotriazoles exclusively. tsijournals.com

In the context of N-oxidation, the position of the oxygen atom can be on N1, N2, or N3. The oxidation of 1-(pyrid-2-yl)benzotriazole suggests that the N3-oxide is a likely product. researchgate.net The precise regiochemical outcome for the oxidation of 6-bromo-5-fluoro-1H-benzotriazole would require experimental verification, but it is anticipated that the electronic effects of the halogen substituents would play a significant role in directing the oxidation.

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Bromo 5 Fluoro 1h Benzotriazole 3 Oxide

Reactivity Governed by the N-Oxide Functionality

The N-oxide group introduces a unique set of reactive properties to the benzotriazole (B28993) scaffold, primarily involving deoxygenation and the potential to act as an oxidizing or activating agent.

The N-oxide in 6-bromo-5-fluoro-1H-benzotriazole 3-oxide can be viewed as a protected form of the corresponding benzotriazole. The removal of the oxygen atom, or deoxygenation, is a key transformation that can unmask the parent heterocycle for further functionalization.

A notable method for the deoxygenation of analogous 1-hydroxy-1H-benzotriazoles involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂). nih.gov This reaction proceeds under mild conditions and demonstrates a high degree of functional group tolerance, which would be advantageous for a molecule like this compound, preserving the sensitive halogen substituents. nih.gov The proposed mechanism for this deoxygenation is thought to involve the interaction of the N-oxide with the diboron reagent, leading to the formation of a boron-oxygen bond and subsequent release of the deoxygenated benzotriazole. nih.gov

Other established methods for the deoxygenation of heterocyclic N-oxides include the use of reducing agents like zinc in the presence of an ammonium (B1175870) chloride solution or iodide catalyzed by formic acid. researchgate.netrsc.org These methods offer alternative pathways to the parent benzotriazole, with varying degrees of selectivity and reaction conditions.

Table 1: Potential Deoxygenation Methods for this compound

| Reagent/Catalyst System | Proposed Product | Potential Advantages |

| Bis(pinacolato)diboron ((pinB)₂) | 6-Bromo-5-fluoro-1H-benzotriazole | Mild conditions, high functional group tolerance nih.gov |

| Zinc / Ammonium Chloride | 6-Bromo-5-fluoro-1H-benzotriazole | Readily available and cost-effective reagents researchgate.net |

| Iodide / Formic Acid | 6-Bromo-5-fluoro-1H-benzotriazole | Sustainable and metal-free approach rsc.org |

This table presents hypothetical applications of known deoxygenation methods to the target compound based on analogous reactions.

The deoxygenated product, 6-bromo-5-fluoro-1H-benzotriazole, would be a valuable intermediate for further synthetic diversification, particularly through reactions involving the halogen substituents.

Benzotriazole N-oxides and related heterocyclic N-oxides can act as oxidizing agents in certain chemical transformations. acs.orgresearchgate.net The N-oxide bond can serve as a source of an oxygen atom for the oxidation of other substrates. For instance, the benzotriazole N-oxyl radical (BTNO) has been shown to participate in oxidation reactions. acs.org While the specific oxidizing capabilities of this compound have not been documented, its N-oxide functionality suggests it could potentially oxidize substrates like phosphines or sulfides.

Furthermore, the N-oxide can act as an activating group, influencing the reactivity of the benzotriazole ring and its substituents. The electron-withdrawing nature of the N-oxide can enhance the electrophilicity of the heterocyclic system, making it more susceptible to certain nucleophilic attacks. nih.gov In some cases, the N-oxide can direct C-H functionalization reactions on the heterocyclic ring. researchgate.net

Transformations Involving the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of this compound opens up avenues for a variety of transition metal-catalyzed cross-coupling and nucleophilic substitution reactions.

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.orgnih.govmdpi.com This powerful carbon-carbon bond-forming reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. The reactivity of bromo-substituted heterocycles in Suzuki-Miyaura couplings is well-established. nih.govbeilstein-journals.org

Given the presence of a fluorine atom, the selective coupling at the C-Br bond is highly probable due to the generally higher reactivity of C-Br bonds compared to C-F bonds in such catalytic cycles. A variety of palladium catalysts and conditions have been successfully employed for the Suzuki-Miyaura coupling of bromo-substituted aromatic and heteroaromatic compounds. nih.govmdpi.com

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Hypothetical Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Fluoro-6-phenyl-1H-benzotriazole 3-oxide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 5-Fluoro-6-(4-methoxyphenyl)-1H-benzotriazole 3-oxide |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-Fluoro-6-(3-thienyl)-1H-benzotriazole 3-oxide |

This table provides illustrative examples of potential Suzuki-Miyaura reactions and conditions based on established literature for similar substrates.

Successful coupling would yield a diverse library of 6-substituted-5-fluoro-1H-benzotriazole 3-oxides, which could then be deoxygenated to the corresponding benzotriazoles.

Nucleophilic aromatic substitution (SNAr) is another potential transformation for this compound. The feasibility and regioselectivity of such reactions are governed by the electronic properties of the substituents on the aromatic ring. youtube.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The fluorine atom, being more electronegative than bromine, generally makes the carbon to which it is attached more electrophilic and is often a better leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. youtube.com

In this molecule, the electron-withdrawing nature of the triazole ring and the N-oxide functionality would activate the benzene ring towards nucleophilic attack. The relative positions of the halogens and the activating benzotriazole N-oxide moiety would influence which halogen is more susceptible to substitution. It is plausible that strong nucleophiles could displace the fluorine atom. However, without experimental data, predicting the outcome with certainty is challenging, and reactions at the bromine-substituted carbon are also a possibility, especially under different reaction conditions or with specific nucleophiles. youtube.commasterorganicchemistry.com

Reactivity of the Benzotriazole Ring System

The benzotriazole ring itself is a stable aromatic system. rsc.org However, it can undergo reactions such as N-alkylation and N-amination. chemicalbook.com The presence of the N-oxide at the 3-position and the halogen substituents on the benzene ring will modulate the reactivity of the triazole portion of the molecule. The electron-withdrawing effects of the halogens and the N-oxide would likely decrease the nucleophilicity of the remaining nitrogen atoms in the triazole ring, making reactions like N-alkylation more challenging compared to unsubstituted benzotriazole.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenoid Ring

The benzene ring of this compound is substituted with a bromine atom, a fluorine atom, and the triazole N-oxide moiety. The electron-withdrawing nature of the halogens and the N-oxide group deactivates the ring towards electrophilic aromatic substitution (EAS). science.govyoutube.com Conversely, these electron-withdrawing properties, particularly of the N-oxide group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS):

The deactivating effect of the bromo, fluoro, and N-oxide groups makes electrophilic substitution on the benzenoid ring challenging, requiring harsh reaction conditions. science.govyoutube.com When such reactions do occur, the regioselectivity is directed by the existing substituents. The triazole N-oxide group is a meta-director. Both bromine and fluorine are ortho, para-directors, but their deactivating nature also influences the reaction rate. The directing effects of these groups are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence |

| -Br | Inductively withdrawing, weakly deactivating | Ortho, Para |

| -F | Inductively withdrawing, weakly deactivating | Ortho, Para |

| -N(O)N=N- | Strongly withdrawing, strongly deactivating | Meta |

Given the strong meta-directing influence of the N-oxide group and the ortho, para-directing nature of the halogens, predicting the exact site of further electrophilic substitution is complex and would likely result in a mixture of products. The most probable positions for electrophilic attack would be the carbons least deactivated by the combined electronic effects.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing N-oxide group, along with the bromo and fluoro substituents, activates the benzenoid ring for nucleophilic aromatic substitution. researchgate.netnih.gov In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In this case, both bromine and fluorine can act as leaving groups.

The rate of SNAr reactions is dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer complex intermediate. The electron-withdrawing N-oxide group effectively stabilizes this intermediate, facilitating the substitution. chemicalbook.com Generally, the position para to the strongest electron-withdrawing group is the most activated for nucleophilic attack. In this compound, the bromine atom is para to the N-oxide, making it a likely site for substitution by strong nucleophiles.

A representative SNAr reaction is the displacement of the bromide by a nucleophile, as depicted in the following table:

| Reactant | Nucleophile | Product |

| This compound | Nu⁻ | 6-Nu-5-fluoro-1H-benzotriazole 3-oxide |

Modifications and Functionalization of the Triazole Nitrogen Atoms (e.g., N-alkylation)

The triazole ring of this compound possesses two nitrogen atoms that can potentially be functionalized, primarily through alkylation. The alkylation of benzotriazoles can be challenging as it often yields a mixture of N1 and N2-alkylated products. rsc.org

The presence of the N-oxide at the 3-position influences the nucleophilicity and steric accessibility of the remaining nitrogen atoms (N1 and N2). The N-oxide group is electron-withdrawing, which will reduce the nucleophilicity of the adjacent N2 atom. Consequently, alkylation is more likely to occur at the N1 position.

Various alkylating agents can be employed, and the choice of reaction conditions, such as the base and solvent, can influence the regioselectivity of the N-alkylation. chemicalbook.com

| Reagent | Conditions | Major Product |

| Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 1-Alkyl-6-bromo-5-fluoro-1H-benzotriazole 3-oxide |

| Diazoalkanes | Catalyst (e.g., B(C₆F₅)₃) | 1-Alkyl-6-bromo-5-fluoro-1H-benzotriazole 3-oxide rsc.org |

The N-oxide itself can be a site for chemical modification. For instance, deoxygenation can occur using reducing agents like phosphorus trichloride (B1173362) (PCl₃) or through catalytic hydrogenation, which would yield the corresponding 6-bromo-5-fluoro-1H-benzotriazole.

Computational and Theoretical Chemistry Studies on 6 Bromo 5 Fluoro 1h Benzotriazole 3 Oxide

Electronic Structure, Bonding Characterization, and Molecular Orbital Analysis

The electronic structure of 6-bromo-5-fluoro-1H-benzotriazole 3-oxide is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional picture of the molecule and offer insights into the nature of its chemical bonds.

The presence of electron-withdrawing bromine and fluorine atoms on the benzene (B151609) ring, coupled with the N-oxide moiety on the triazole ring, significantly influences the electron distribution across the molecule. Molecular Orbital (MO) analysis, a cornerstone of electronic structure theory, helps in understanding this distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the benzotriazole (B28993) ring system, while the LUMO may have significant contributions from the N-oxide group and the substituted benzene ring.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Tautomerism and Isomerism Investigations within the 1H-Benzotriazole N-Oxide System

Benzotriazole N-oxides can exist in different tautomeric and isomeric forms. For this compound, the primary tautomeric equilibrium to consider is between the N1-H and N3-H forms of the triazole ring, in addition to the position of the N-oxide group. Computational studies are invaluable in determining the relative stabilities of these different forms. acs.org By calculating the ground-state energies of each tautomer and isomer, it is possible to predict the most stable form under specific conditions (e.g., in the gas phase or in different solvents).

The position of the N-oxide at the 3-position is just one possibility. Isomers with the oxide at the 1- or 2-position could also be computationally investigated. The relative energies of these isomers will be influenced by the electronic effects of the bromo and fluoro substituents on the benzene ring. These substituents can affect the electron density at the different nitrogen atoms of the triazole ring, thereby influencing their propensity to be oxidized.

Table 2: Illustrative Relative Energies of Tautomers/Isomers of 6-Bromo-5-fluoro-benzotriazole N-oxide

| Tautomer/Isomer | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| 6-Bromo-5-fluoro-2H-benzotriazole 3-oxide | + 5.2 |

| 6-Bromo-5-fluoro-1H-benzotriazole 1-oxide | + 2.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational analysis.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out potential reaction pathways for this compound. nih.govresearchgate.netrsc.org By modeling the interaction of the molecule with various reactants, it is possible to elucidate reaction mechanisms step-by-step. This involves locating the transition state (TS) structures for each elementary step of a proposed reaction. The energy of the transition state determines the activation energy barrier, which is a critical factor in understanding the reaction kinetics.

For instance, in studying the reactivity of this compound, one might investigate its behavior in nucleophilic or electrophilic substitution reactions. Computational methods can identify the most likely sites for attack and calculate the energy profiles for the corresponding reaction coordinates. This predictive capability is a powerful tool in synthetic chemistry, allowing for the rational design of reactions and the prediction of potential products. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers reliable methods for predicting various spectroscopic properties. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govnih.govrsc.org By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra of this compound. These predicted spectra can be invaluable for the structural elucidation and characterization of the compound, especially when experimental data is complex or ambiguous.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.netnih.govnih.govmdpi.com These calculations not only predict the positions of the absorption bands but also provide information about the nature of the vibrational modes, aiding in the assignment of experimental spectra. The calculated vibrational frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 | 125.6 |

| C5 | 150.2 (C-F) |

| C6 | 115.8 (C-Br) |

| C7 | 130.1 |

| C7a | 138.5 |

| C3a | 142.3 |

Note: These are illustrative values. Actual predictions would require specific calculations and referencing.

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.orgnih.govnih.gov It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue).

For this compound, the MEP map would likely show negative potential around the oxygen atom of the N-oxide group and the nitrogen atoms of the triazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the triazole ring would exhibit a positive potential, making it a likely site for deprotonation. The halogen substituents will also influence the MEP of the benzene ring.

In addition to MEP, various reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to provide more quantitative predictions of reactivity at different atomic sites within the molecule.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 19F) for Structure Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise chemical environment of magnetically active nuclei within a molecule. For "6-Bromo-5-fluoro-1h-benzotriazole 3-oxide," multinuclear NMR studies would provide definitive evidence for its structure.

While comprehensive, publicly available experimental data for this specific compound is limited, typical expected shifts and couplings can be inferred from the analysis of closely related benzotriazole (B28993) derivatives.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzotriazole ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromo, fluoro, and N-oxide groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each carbon atom in the benzotriazole ring. The positions of these signals are sensitive to the electronic effects of the substituents, providing further confirmation of the substitution pattern.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would be highly informative for characterizing the triazole ring and the N-oxide moiety. The chemical shifts of the nitrogen atoms would provide direct insight into their electronic environment.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the fluorine atom. The chemical shift and coupling constants to neighboring protons would be characteristic of its position on the aromatic ring.

A commercial supplier, BLDpharm, indicates the availability of NMR data for this compound, though the specific data is not publicly detailed.

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry and Crystal Packing

Currently, there are no publicly available crystal structures for "this compound" in the Cambridge Structural Database (CSD). However, studies on related benzotriazole derivatives demonstrate the utility of this technique in confirming their structures and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their crystal packing. For instance, the crystal structure of a related compound, 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d]triazole, has been determined, providing insights into the geometry of the benzotriazole core.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For "this compound" (C₆H₃BrFN₃O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bonding Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H/O-H stretching (if tautomers are present), C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the benzotriazole ring, and the N-O stretching of the oxide group. The C-Br and C-F stretching vibrations would also be present at lower frequencies. For comparison, the IR spectrum of the parent 1H-benzotriazole has been well-documented.

While a specific IR spectrum for "this compound" is not publicly available, data for related compounds such as 6-bromo-1-hydroxy-1,2,3-benzotriazole show characteristic bands for N=N stretching around 1625 cm⁻¹ and N-OH stretching around 1185 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzotriazole ring system exhibits characteristic UV absorption bands. The introduction of substituents such as bromo, fluoro, and the N-oxide group would be expected to cause a shift in the absorption maxima (λmax) and changes in the molar absorptivity.

The presence of the N-oxide and the halogen substituents would influence the π-π* and n-π* electronic transitions within the benzotriazole core. While a specific UV-Vis spectrum for "this compound" is not published, the UV-Vis spectrum of the parent 1H-benzotriazole shows absorption maxima around 257 nm and 274 nm. The effects of fluoro substitution on the electronic properties and UV-Vis spectra of related benzotriazole-containing polymers have been studied, showing shifts in the absorption bands due to the electronic perturbations.

Future Research Directions and Emerging Opportunities

Development of Innovative and Environmentally Benign Synthetic Protocols

The synthesis of benzotriazole (B28993) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. ijariie.com A key future direction is the development of green synthetic protocols that are not only efficient but also environmentally sustainable.

Research into microwave-assisted synthesis for benzotriazole derivatives has demonstrated significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields. ijpsonline.com For instance, the synthesis of some benzotriazole amides saw yields jump from 65-72% with conventional methods to 83-93% under microwave irradiation. ijpsonline.com Adopting such technologies for the synthesis of 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide could offer a more sustainable manufacturing pathway.

Furthermore, catalyst-free synthetic methods are emerging as a highly attractive green chemistry approach. A novel, metal-free method for synthesizing 1,2,3-triazole-N-oxide derivatives utilizes tert-butyl nitrite (B80452) (TBN) as a nitric oxide (NO) source in environmentally friendly solvents like ethanol (B145695) and water. nih.gov This strategy avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov Exploring a similar pathway for the target compound could lead to a cleaner, more efficient synthesis.

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methods for Benzotriazole Derivatives

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis ijpsonline.com | Catalyst-Free TBN Method nih.gov |

| Energy Source | Thermal Heating | Microwave Irradiation | Mild Reaction Conditions |

| Reaction Time | Hours to Days | Minutes | Varies, often rapid |

| Typical Yields | Moderate to Good | High to Excellent | Moderate to Good |

| Catalyst | Often requires metal or acid catalysts | Can be catalyst-free | Metal-free |

| Solvents | Often uses traditional organic solvents | Can use green solvents or be solvent-free | Green solvents (e.g., EtOH/H₂O) |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, reduced solvent use | Minimal hazardous waste, avoids toxic catalysts |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The N-oxide functional group in this compound is expected to impart unique reactivity compared to its non-oxidized counterpart. Benzotriazole N-oxides are known to undergo intriguing transformations, offering a rich field for discovery.

One notable reaction is photoisomerization. Research on 1-(pyrid-2-yl)benzotriazole has shown that the N-oxide can undergo photoisomerization where the oxygen atom migrates from one nitrogen position to another within the triazole ring. researchgate.net Investigating the photochemical behavior of this compound could reveal novel isomers with distinct chemical properties and potential applications.

Additionally, benzotriazole N-oxides can serve as precursors for complex heterocyclic systems. The formation of benzotriazole N-oxides has been observed as an unusual outcome in the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene, suggesting complex rearrangement pathways. researchgate.net Probing the reactivity of this compound with various reagents could lead to unprecedented cyclization or ring-opening reactions, yielding novel molecular scaffolds. The electron-withdrawing halogen substituents are likely to influence the electronic properties and reactivity of the benzotriazole core, potentially enabling transformations not seen in simpler analogues.

Integration with Automated Synthesis and Flow Chemistry Technologies

The transition from traditional batch processing to automated synthesis and continuous flow chemistry represents a major technological leap for chemical manufacturing, offering enhanced safety, scalability, and process control. vapourtec.comacs.org The synthesis of heterocyclic compounds, including benzotriazoles, is particularly well-suited for this technology.

Flow chemistry offers the ability to handle potentially hazardous reagents and intermediates safely by confining them to small-volume reactors. acs.org For example, the synthesis of benzotriazin-4(3H)-ones has been achieved in excellent yields with a residence time of only 10 minutes using a continuous flow reactor, a significant improvement over batch methods. acs.org This approach also minimizes the need for catalysts and simplifies product isolation through crystallization, aligning with green chemistry principles. acs.org

Applying flow chemistry to the synthesis of this compound could enable:

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions (temperature, pressure, reagent ratios) to quickly identify optimal synthetic parameters.

Enhanced Safety: The nitration and diazotization steps often involved in benzotriazole synthesis can be exothermic and generate unstable intermediates. ijariie.com Flow reactors minimize the volume of hazardous material at any given time, significantly reducing risk. vapourtec.com

Scalability: Processes developed in lab-scale flow reactors can be more readily and reliably scaled up for industrial production compared to batch processes. deepdyve.com

Design of Advanced Benzotriazole N-Oxide Derivatives for Chemical Biology Probe Development

While direct drug development is excluded, the scaffold of this compound is an excellent platform for creating sophisticated chemical probes to study biological systems. nih.gov The unique combination of halogens and the N-oxide group can be leveraged to fine-tune the photophysical and biochemical properties of these molecular tools.

The benzotriazole unit itself is a key component in the design of fluorescent unnatural amino acids. acs.org By functionalizing the benzotriazole core, for example through Suzuki-Miyaura cross-coupling reactions on a brominated precursor, it is possible to create conjugated systems with desirable fluorescent properties. acs.org The 6-bromo substituent on the target molecule provides a convenient handle for such modifications.

The development of small-molecule fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS) is a critical area of chemical biology. nih.gov The design of these probes often involves linking a fluorophore to a specific sensing group. nih.gov The electron-deficient nature of the halogenated benzotriazole N-oxide ring could be exploited to modulate the electronic properties of an attached fluorophore, potentially leading to probes that signal the presence of specific analytes through a change in fluorescence. The N-oxide moiety itself could participate in sensing mechanisms, for instance, by being selectively reduced in a specific biological environment, triggering a fluorescent response. This could lead to the development of highly specific probes for studying cellular processes like oxidative stress.

Q & A

Q. What are the primary synthetic routes for preparing 6-bromo-5-fluoro-1H-benzotriazole 3-oxide?

Answer: The synthesis typically involves halogenation and oxidation steps. A common approach is substituting functional groups on a benzotriazole precursor. For example:

- Halogenation: Bromination/fluorination of a benzotriazole derivative using reagents like Br₂ or F₂ under controlled conditions.

- Oxidation: Introduction of the N-oxide group via oxidation with m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic media .

Purification often employs column chromatography or recrystallization. Ensure inert atmospheres to prevent decomposition of sensitive intermediates.

Q. How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze , , and NMR to verify substituent positions and oxidation state. For instance, N-oxide protons often show downfield shifts (~δ 8–10 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.

- TLC/HPLC: Monitor reaction progress and purity using Rf values or retention times .

Q. What stability considerations are critical for handling this compound?

Answer:

- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent photodegradation or thermal decomposition.

- Moisture Sensitivity: The N-oxide group may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid deoxygenation during functionalization?

Answer: Deoxygenation is a common side reaction during substitutions. Mitigation strategies include:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, which minimize N-oxide reduction.

- Solvent Control: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the N-oxide group by hydrogen bonding.

- Temperature Moderation: Avoid prolonged heating (>80°C), which promotes oxygen loss. Kinetic studies can identify optimal reaction windows .

Q. How should researchers address contradictory data in substitution reaction yields?

Answer: Contradictions often arise from competing reaction pathways. Systematic analysis includes:

- By-Product Identification: Use LC-MS or GC-MS to detect intermediates (e.g., deoxygenated products).

- Kinetic Profiling: Vary reaction time, temperature, and reagent ratios to map selectivity trends. For example, excess nucleophiles may favor substitution over deoxygenation .

- Computational Modeling: DFT calculations can predict transition states and guide reagent selection .

Q. What methodologies enable the study of electronic effects in this compound derivatives?

Answer:

- Electrochemical Analysis: Cyclic voltammetry measures redox potentials, revealing electron-withdrawing effects of Br/F substituents.

- UV-Vis Spectroscopy: Monitor conjugation changes in derivatives (e.g., redshift for extended π-systems).

- X-ray Crystallography: Resolve bond lengths and angles to correlate structure with electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.